molecular formula C17H21NO2 B5889364 N-(2-adamantyl)-1,3-benzodioxol-5-amine

N-(2-adamantyl)-1,3-benzodioxol-5-amine

Cat. No.: B5889364
M. Wt: 271.35 g/mol
InChI Key: OHOPSESJFDBQQR-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-1,3-benzodioxol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, integrating a 1,3-benzodioxole moiety with a rigid 2-adamantylamine group. This molecular architecture is designed to leverage the unique properties of the adamantane scaffold, which is renowned for its lipophilicity and ability to enhance the metabolic stability of drug candidates. The rigid, cage-like structure of adamantane can shield adjacent functional groups from metabolic cleavage, thereby improving a compound's stability and distribution profile in biological systems . Research into adamantane derivatives has revealed a wide spectrum of therapeutic activities, including antiviral, anti-Parkinson, antibacterial, and anticancer effects . Furthermore, specific adamantylamine compounds have been investigated for their protective activity against the action of toxins and viruses with an intracellular mode of action . The 1,3-benzodioxol-5-amine component, a key building block for this compound, is frequently utilized in the synthesis of more complex molecules for various research applications . Researchers can explore this compound as a valuable precursor or intermediate in developing novel bioactive molecules, particularly those targeting the central nervous system, as the adamantane moiety is known to enhance CNS penetration . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-adamantyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPSESJFDBQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine typically involves the functionalization of adamantane and benzodioxole precursors. One common method is the alkylation of 1-bromoadamantane with benzodioxole derivatives under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzodioxole moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-adamantyl)-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • The adamantyl group enhances membrane interaction and target binding, as seen in bromantane and chlodantane .
  • Substitution at the adamantyl position (e.g., bromine in bromantane) modulates specificity: bromantane targets CNS fatigue, while this compound focuses on systemic stress resistance .
  • The indole derivative 5k demonstrates that adamantyl groups can enhance activity in non-benzodioxol scaffolds, suggesting structural flexibility .

1,3-Benzodioxol-5-amine Derivatives

Compound Name Substituents Biological Target Activity (IC50 or MIC) Reference
MSNBA 4-(Methylsulfonyl)-2-nitrophenyl GLUT5 fructose transporter IC50 = 0.10 ± 0.03 mM
N-Dodecyl-2-(4-nitrobenzoyl)-hydrazine-carboxamide Dodecyl + nitrobenzoyl Antibacterial MIC = 32 µg/mL (vs. S. aureus)
N-Substituted sulfonamides (7a-b) Arylsulfonyl + alkyl/aralkyl Antimicrobial Moderate inhibition (vs. ciprofloxacin)
(+)-MBDB N-Methyl + α-ethyl side chain Serotonergic receptors Entactogen (psychoactive)

Key Observations :

  • Its potency (IC50 = 0.10 mM) surpasses earlier GLUT5 inhibitors like phloretin .
  • Antimicrobial Derivatives : Alkyl chains (e.g., dodecyl in ) improve lipophilicity and Gram-positive bacterial targeting, though activity remains weaker than ciprofloxacin .
  • Psychoactive Derivatives : Substitutions like α-ethyl in (+)-MBDB shift activity from antimicrobial to CNS modulation, highlighting the scaffold's versatility .

Structural and Functional Divergences

  • Adamantyl vs. Non-Adamantyl Analogs: Adamantyl-containing compounds (e.g., this compound) exhibit enhanced metabolic stability and stress resistance compared to MSNBA or sulfonamide derivatives .
  • Role of Nitro Groups : MSNBA’s nitro group is critical for GLUT5 binding, while nitrobenzoyl derivatives in show antibacterial activity, suggesting divergent mechanisms .
  • Sulfonyl vs. Alkyl Chains : Sulfonyl groups (MSNBA) favor transporter inhibition, whereas alkyl chains () enhance membrane disruption in antimicrobial contexts .

Q & A

Q. Key Methodological Considerations :

  • Solvent Selection : DMF or THF for solubility and reactivity.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Yield Optimization : Adjust reaction time, temperature, and stoichiometry of the adamantyl moiety.

How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., adamantyl C-H stretches in IR, aromatic protons in NMR). For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides definitive structural validation. The adamantyl group’s rigidity may require high-resolution data to resolve disorder in crystal packing .

Q. Advanced Consideration :

  • Disorder Modeling : Use restraints in SHELXL to refine anisotropic displacement parameters for adamantyl carbons.
  • Validation Tools : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions affecting crystal symmetry.

What strategies address contradictions between experimental data (e.g., NMR vs. crystallography)?

Advanced Research Question
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. For example, NMR may indicate rotational freedom in solution, while crystallography captures a static conformation.

Q. Methodological Solutions :

  • Variable-Temperature NMR : Probe dynamic behavior in solution.
  • DFT Calculations : Compare experimental crystallographic data with optimized geometries to identify steric or electronic influences.
  • Multi-Technique Validation : Pair SCXRD with solid-state NMR for consistency .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question
Derivatize the adamantyl or benzodioxole moieties to assess pharmacological properties. For example:

  • Adamantyl Modifications : Replace with other bicyclic systems to test steric effects.
  • Benzodioxole Functionalization : Introduce electron-withdrawing/donating groups to alter electronic profiles.

Q. Experimental Workflow :

Synthesize analogs via methods in .

Conduct enzyme inhibition assays (e.g., GLUT5 inhibition, as in ).

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding interactions.

What analytical techniques are critical for monitoring reaction progress and purity?

Basic Research Question

  • Thin-Layer Chromatography (TLC) : Track reaction completion using UV-active spots.
  • High-Performance Liquid Chromatography (HPLC) : Quantify intermediates and final products with UV/Vis detection .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Q. Advanced Application :

  • LC-MS/MS : Detect trace impurities or byproducts in complex mixtures.

How can computational tools predict physicochemical properties or reactivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model adamantyl group’s conformational stability in solvent environments.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophiles/nucleophiles.
  • Crystal Structure Prediction (CSP) : Use software like Mercury to anticipate polymorph formation .

What experimental designs mitigate challenges in crystallizing adamantyl-containing compounds?

Advanced Research Question
Adamantyl’s hydrophobicity and rigidity often lead to poor crystal growth. Strategies include:

  • Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Co-Crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to improve packing.
  • Temperature Gradients : Use gradient cooling to nucleate crystals .

How can stability studies under varying conditions inform storage and handling protocols?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Accelerated Stability Testing : Expose samples to heat, light, or humidity and monitor degradation via HPLC or NMR.
  • pH-Dependent Stability : Test solubility and decomposition in buffered solutions (pH 3–10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-adamantyl)-1,3-benzodioxol-5-amine
Reactant of Route 2
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N-(2-adamantyl)-1,3-benzodioxol-5-amine

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